Alfa-terpineno

Descripción general

Descripción

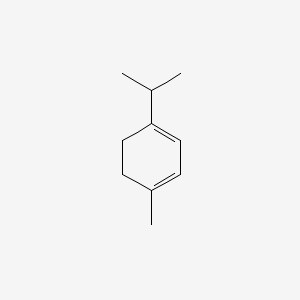

Terpileno, también conocido como terpinene, es un grupo de hidrocarburos isoméricos clasificados como monoterpenos. Estos compuestos comparten la misma fórmula molecular, C₁₀H₁₆, y el marco de carbono, pero difieren en la posición de los dobles enlaces carbono-carbono. Los isómeros más comunes incluyen α-terpinene, β-terpinene, γ-terpinene y δ-terpinene (terpinoleno). Los isómeros de terpinene son líquidos incoloros con un olor a trementina y se encuentran en varios aceites esenciales, incluidos el cardamomo, la mejorana y el aceite de árbol de té .

Rutas sintéticas y condiciones de reacción:

α-Terpinene: Producido industrialmente por la reordenación catalizada por ácidos de α-pineno.

β-Terpinene: Preparado a partir de sabinene a través de una serie de reacciones químicas, que incluyen isomerización y ciclización.

γ-Terpinene y δ-Terpinene: Aislado de fuentes naturales como los cítricos y varios aceites vegetales.

Métodos de producción industrial:

Destilación por vapor: Se utiliza comúnmente para extraer terpinene de aceites esenciales.

Extracción con disolvente: Utiliza disolventes orgánicos para disolver y extraer terpinene de materiales vegetales.

Tipos de reacciones:

Oxidación: El terpinene puede sufrir reacciones de oxidación para formar varios derivados oxigenados, como el terpineol y el terpin hidrato.

Reducción: La hidrogenación del terpinene conduce a la formación de p-mentano, un hidrocarburo saturado.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Gas hidrógeno con catalizadores de paladio o platino.

Agentes halogenantes: Cloro, bromo.

Productos principales:

Oxidación: Terpineol, terpin hidrato.

Reducción: p-Mentano.

Sustitución: Derivados halogenados de terpinene.

Aplicaciones Científicas De Investigación

El terpinene tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del terpinene varía según su aplicación:

Actividad antimicrobiana: El terpinene altera la barrera de permeabilidad de las membranas celulares microbianas, lo que lleva a la lisis y la muerte celular.

Actividad anticancerígena: El terpinene induce la apoptosis en las células cancerosas al regular a la baja el factor nuclear-kappa B (NF-κB) y los genes de la familia Bcl-2.

Análisis Bioquímico

Biochemical Properties

Alpha-Terpinene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, alpha-Terpinene has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions. Additionally, alpha-Terpinene interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can modulate the metabolic pathways and influence the detoxification processes in the body.

Cellular Effects

Alpha-Terpinene exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Terpinene can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cellular antioxidant capacity . This activation helps protect cells from oxidative stress and damage. Furthermore, alpha-Terpinene has been shown to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cell types .

Molecular Mechanism

The molecular mechanism of alpha-Terpinene involves several key interactions at the molecular level. Alpha-Terpinene can bind to specific receptors and enzymes, leading to changes in their activity. For instance, alpha-Terpinene has been found to bind to the active site of acetylcholinesterase, inhibiting its activity and prolonging the action of acetylcholine . Additionally, alpha-Terpinene can interact with transcription factors such as Nrf2, promoting its translocation to the nucleus and subsequent activation of antioxidant response elements . These interactions contribute to the compound’s antioxidant and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Terpinene can vary over time. Studies have shown that alpha-Terpinene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to oxidation and degradation of the compound, reducing its efficacy . Long-term studies have demonstrated that alpha-Terpinene can maintain its biological activity over extended periods, providing sustained antioxidant and anti-inflammatory effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of alpha-Terpinene can vary with different dosages in animal models. At low to moderate doses, alpha-Terpinene has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, alpha-Terpinene can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.

Metabolic Pathways

Alpha-Terpinene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of alpha-Terpinene, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of alpha-Terpinene to form terpinene-4-ol, which is further metabolized to other compounds . These metabolic transformations can influence the bioavailability and biological activity of alpha-Terpinene, affecting its overall efficacy.

Transport and Distribution

Within cells and tissues, alpha-Terpinene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, alpha-Terpinene can interact with specific transporters and binding proteins, facilitating its distribution to different cellular compartments . These interactions can influence the localization and accumulation of alpha-Terpinene, affecting its biological activity.

Subcellular Localization

Alpha-Terpinene exhibits specific subcellular localization, which can impact its activity and function. Studies have shown that alpha-Terpinene can localize to the endoplasmic reticulum and mitochondria, where it exerts its antioxidant effects . The compound’s localization to these organelles allows it to interact with key enzymes and proteins involved in oxidative stress and energy metabolism. Additionally, alpha-Terpinene can undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments .

Comparación Con Compuestos Similares

El terpinene se compara con otros monoterpenos como:

Limoneno: Encontrado en aceites cítricos, el limoneno tiene una estructura molecular similar pero difiere en la posición de los dobles enlaces.

Singularidad del terpinene:

- La combinación única de aplicaciones antimicrobianas, anticancerígenas e industriales del terpinene lo diferencia de otros monoterpenos. Su capacidad de sufrir diversas reacciones químicas y formar productos diversos lo convierte en un compuesto valioso en múltiples campos .

Propiedades

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGMYUVUMAZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041237 | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.838 | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-86-5 | |

| Record name | α-Terpinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24X278AP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: α-Terpinene appears to affect genes involved in ergosterol biosynthesis and sterol uptake in Saccharomyces cerevisiae, similar to some antifungal drugs. [] It also influences genes related to lipid metabolism, cell wall structure, detoxification, and cellular transport. []

A: Yes, α-terpinene, a major constituent of the essential oil from Magnolia sieboldii flowers, effectively inhibited NO and PGE2 production in lipopolysaccharide-stimulated rat peritoneal macrophages. []

ANone: α-Terpinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

A: α-Terpinene can be characterized by techniques like FTIR spectroscopy, GC-MS, and 13C-NMR. Specifically, FTIR studies in low-temperature matrices helped identify three conformers of α-terpinene: Trans (T), Gauche+ (G+), and Gauche- (G-). [] GC-MS is commonly employed to analyze the composition of essential oils containing α-terpinene. [, , , , , , ] 13C-NMR, in conjunction with GC, helps accurately quantify α-terpinene in complex mixtures where thermal isomerization might occur during GC analysis. []

A: Studies on oregano (Origanum vulgare) essential oil demonstrate that distillation time significantly influences both yield and the relative proportions of α-terpinene and other constituents. [] Generally, shorter distillation times yielded higher concentrations of low-boiling compounds like α-terpinene. []

A: Yes, in Juniperus scopulorum (Rocky Mountain juniper), the concentration of α-terpinene and other constituents varied depending on whether the essential oil was derived from male or female trees. [, ]

ANone: This question cannot be answered from the provided abstracts as none directly discuss any catalytic properties or applications of α-terpinene.

A: Yes, DFT calculations were employed to investigate the conformational space of α-terpinene and predict the relative energies of its different conformers (T, G+, and G-). []

A: Research indicates that conjugated dienes, particularly those within or connected to a six-membered ring, can be metabolized into reactive epoxides, increasing their likelihood of triggering contact allergies. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the formulation of α-terpinene or strategies to enhance its stability, solubility, or bioavailability.

ANone: This question cannot be answered from the provided abstracts as none directly address SHE regulations or compliance issues related to α-terpinene.

A: Yes, α-terpinene demonstrated potent repellent activity against Culex pipiens pallens mosquitoes, with a protection rate of 97% at a concentration of 0.05%. [] Furthermore, a 2% α-terpinene spray solution exhibited stronger repellency than DEET. []

ANone: This question cannot be answered from the provided abstracts as none directly address resistance mechanisms or cross-resistance related to α-terpinene.

A: The Salmonella/microsome assay, using TA100, TA98, TA97a, and TA1535 tester strains, showed no mutagenic activity for α-terpinene. []

ANone: This question cannot be answered from the provided abstracts as none directly address drug delivery systems or targeting strategies for α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the use of biomarkers related to α-terpinene treatment or its effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is frequently used to both separate and identify α-terpinene in essential oils and other complex mixtures. [, , , , , , ] For accurate quantification, particularly when thermal isomerization is a concern, 13C-NMR analysis is employed in conjunction with GC. []

A: In vitro studies indicate that rumen microflora can degrade α-terpinene. [] The rate and extent of degradation are influenced by factors like the diet on which the rumen microorganisms were grown (starch vs. structural carbohydrates) and the redox potential of the culture. []

ANone: This question cannot be answered from the provided abstracts as none directly discuss the dissolution rate or solubility of α-terpinene in various media.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the validation procedures for the analytical methods used to quantify α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address quality control and assurance measures for α-terpinene during development, manufacturing, or distribution.

ANone: This question cannot be answered from the provided abstracts as none directly discuss the immunogenicity or immunological responses associated with α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address drug-transporter interactions related to α-terpinene.

ANone: This question cannot be answered from the provided abstracts as none directly address the potential of α-terpinene to induce or inhibit drug-metabolizing enzymes.

ANone: This question cannot be answered from the provided abstracts as none directly address the biocompatibility or biodegradability of α-terpinene.

A: In a study on Culex pipiens pallens mosquitoes, a 2% α-terpinene spray demonstrated more effective repellency than DEET, a widely used synthetic repellent. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-](/img/structure/B1209941.png)

![(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)

![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)

![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)